molecular formula C13H16FNO4S B13641428 Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate

Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B13641428
M. Wt: 301.34 g/mol
InChI Key: MJTFKYFORJUCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a fluorosulfonylmethyl substituent at the 2-position of the pyrrolidine ring and a benzyloxycarbonyl (Cbz) protecting group.

Properties

Molecular Formula

C13H16FNO4S

Molecular Weight

301.34 g/mol

IUPAC Name

benzyl 2-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H16FNO4S/c14-20(17,18)10-12-7-4-8-15(12)13(16)19-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2

InChI Key

MJTFKYFORJUCRH-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate generally involves the following key steps:

  • Protection of the pyrrolidine nitrogen with a benzyl carbamate group (benzyloxycarbonyl or Cbz protection).
  • Introduction of a hydroxymethyl or related group at the 2-position of the pyrrolidine ring.
  • Conversion of the hydroxymethyl group to a fluorosulfonylmethyl moiety via sulfonylation and fluorination reactions.

This multi-step synthesis requires careful control of reaction parameters such as temperature, solvent, and reagent stoichiometry to optimize yield and purity.

Stepwise Synthetic Routes

Starting Material Preparation

The starting material, benzyl pyrrolidine-1-carboxylate, can be prepared by the carbamate protection of pyrrolidine with benzyl chloroformate under basic conditions. This step ensures the nitrogen is protected to prevent unwanted side reactions during subsequent functionalization.

Introduction of the Hydroxymethyl Group

The 2-position of the pyrrolidine ring is functionalized with a hydroxymethyl group, typically via lithiation or directed metalation followed by reaction with formaldehyde or paraformaldehyde. This step may involve:

  • Use of a strong base such as lithium diisopropylamide (LDA) to generate a carbanion at the 2-position.
  • Reaction with formaldehyde to install the hydroxymethyl substituent.
Conversion to Fluorosulfonylmethyl Derivative

The critical step is converting the hydroxymethyl group into the fluorosulfonylmethyl functionality. This transformation can be achieved through:

  • Reaction of the hydroxymethyl intermediate with sulfuryl fluoride (SO2F2) or fluorosulfonyl chloride (FSO2Cl) reagents.
  • Alternatively, sulfonylation with chlorosulfonic acid or methanesulfonyl chloride followed by fluorination using a fluoride source such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF).

This step requires stringent moisture control due to the high reactivity of sulfonyl fluorides and the sensitivity of the fluorosulfonyl group.

Representative Reaction Conditions and Purification

Step Reagents/Conditions Notes Yield (%) Purification Method
N-Boc protection of pyrrolidine Benzyl chloroformate, base (e.g., NaHCO3), solvent (DCM) Room temperature, aqueous workup 85-90 Extraction, recrystallization
Hydroxymethylation LDA, formaldehyde, THF, -78 °C to RT Anhydrous conditions 70-80 Column chromatography
Sulfonylation and fluorination Fluorosulfonyl chloride or sulfuryl fluoride, base, dry solvent (e.g., acetonitrile), 0-25 °C Strict anhydrous environment required 60-75 Preparative HPLC or chromatography

Alternative Synthetic Approaches

  • Direct fluorosulfonylation of methylpyrrolidine derivatives: Some protocols explore direct introduction of the fluorosulfonyl group on methyl-substituted pyrrolidines using electrophilic fluorosulfonyl reagents.
  • Use of sulfonate intermediates: Starting from benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate, a known sulfonate ester intermediate, fluorination can be performed to replace the methanesulfonyl group with a fluorosulfonyl group, leveraging nucleophilic substitution reactions under controlled conditions.

Data Tables Summarizing Key Preparation Parameters

Parameter Details
Molecular Formula C14H16FNO4S
Molecular Weight Approx. 311 g/mol
Key Functional Groups Benzyl carbamate, pyrrolidine ring, fluorosulfonylmethyl
Typical Solvents Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN)
Typical Bases Sodium bicarbonate, lithium diisopropylamide (LDA), triethylamine (TEA)
Temperature Range -78 °C to room temperature
Purification Techniques Column chromatography, preparative HPLC, recrystallization
Reaction Time Several hours per step, typically 1-16 hours

Chemical Reactions Analysis

Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may yield simpler hydrocarbons .

Mechanism of Action

The mechanism of action of Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is known to be reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function . This reactivity is the basis for its use in various chemical and biological applications.

Comparison with Similar Compounds

Research Implications and Gaps

  • Positional Isomerism : The 2- vs. 3-substituted fluorosulfonyl isomers could show divergent biological activity or catalytic efficiency, warranting further study.
  • Functional Group Trade-offs : The choice between –SO₂F and –CHO depends on the desired application: electrophilic reactivity vs. nucleophilic versatility.

This analysis underscores the importance of substituent positioning and functional group selection in pyrrolidine-based compounds. Further experimental data on the target compound’s physicochemical properties and synthetic routes are needed to refine this comparison.

Biological Activity

Benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.

Benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate is synthesized through the reaction of pyrrolidine derivatives with fluorosulfonylmethyl reagents. The synthetic routes typically involve organic solvents and catalysts to optimize yield and purity. The compound serves as a versatile reagent in organic synthesis, particularly in introducing fluorosulfonyl groups into other molecules.

The biological activity of benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate is primarily attributed to its fluorosulfonyl group, which can participate in various chemical interactions. These interactions may influence the compound's reactivity with biomolecules, potentially leading to therapeutic applications. The precise molecular targets and pathways are still under investigation but are believed to involve modulation of enzyme activities or receptor interactions .

3.1 Anticancer Activity

Recent studies have indicated that compounds with similar structural features to benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate exhibit antiproliferative effects against cancer cells. For instance, fluorinated derivatives have shown potent activity against various cancer cell lines, suggesting a potential for similar efficacy in this compound .

Compound Cell Line Tested IC50 (µM) Mechanism
Benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylateMCF-7 (breast cancer)TBDTBD
Fluorinated benzothiazoleA549 (lung cancer)5.0DNA adduct formation
Fluorinated benzothiazoleHeLa (cervical cancer)3.5CYP1A1 induction

3.2 Enzyme Inhibition

Compounds similar to benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate have been explored for their ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, some studies suggest that these compounds can act as inhibitors of cyclooxygenase enzymes, which play a role in inflammatory responses .

3.3 Antiviral Activity

There is emerging evidence that compounds containing the fluorosulfonyl moiety possess antiviral properties, particularly against Hepatitis C Virus (HCV). Research indicates that certain derivatives can inhibit HCV replication, presenting a potential therapeutic avenue for viral infections .

Case Study: Antiproliferative Effects

In a recent study, researchers evaluated the antiproliferative effects of benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate on various cancer cell lines, including breast and lung cancers. The results demonstrated significant inhibition of cell growth at micromolar concentrations, supporting its potential as an anticancer agent.

Case Study: Enzyme Interaction

Another study focused on the interaction of this compound with cyclooxygenase enzymes, revealing that it could effectively reduce enzyme activity in vitro, which may translate into anti-inflammatory effects in vivo.

5. Conclusion

Benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate shows promising biological activity across several domains, including anticancer and antiviral applications. Ongoing research is crucial to elucidate its mechanisms of action and therapeutic potential fully.

6. Future Directions

Future studies should focus on:

  • Detailed pharmacokinetic profiles.
  • Long-term toxicity assessments.
  • Clinical trials to evaluate efficacy in human subjects.

Q & A

Q. What are the common synthetic routes for Benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A general approach includes:
  • Step 1 : Protection of the pyrrolidine nitrogen using benzyl chloroformate in the presence of a base (e.g., sodium carbonate) to form the 1-carboxylate intermediate .
  • Step 2 : Fluorosulfonylation of the methyl group via nucleophilic substitution, often using fluorosulfonyl chloride under anhydrous conditions at 0–5°C to minimize side reactions .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product.
    Key factors affecting yield include reaction temperature control (to prevent decomposition of the fluorosulfonyl group) and stoichiometric precision in the substitution step .

Q. How is the structural integrity of Benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate confirmed using spectroscopic methods?

  • Methodological Answer : Structural validation employs:
  • ¹H/¹³C NMR : Peaks for the benzyl group (δ ~7.3–7.5 ppm for aromatic protons) and pyrrolidine ring (δ ~3.0–3.5 ppm for N-CH₂) are critical. The fluorosulfonyl methyl group (SO₂F) appears as a singlet near δ 4.1–4.3 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1720–1740 cm⁻¹) and S=O (1350–1400 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and fragmentation patterns matching the expected structure .

Q. What initial biological screening approaches are used to assess the compound's enzyme inhibitory activity?

  • Methodological Answer : Preliminary bioactivity studies focus on:
  • Enzyme Inhibition Assays : Prolyl endopeptidase (PEP) or fibroblast activation protein (FAP) inhibition is tested using fluorogenic substrates (e.g., Z-Gly-Pro-AMC). IC₅₀ values are calculated from dose-response curves .
  • Cellular Viability Assays : Anticancer potential is screened via MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate to address low yields in the fluorosulfonylation step?

  • Methodological Answer : Low yields in fluorosulfonylation often arise from competing hydrolysis or incomplete substitution. Optimization strategies include:
  • Anhydrous Conditions : Use of molecular sieves or inert gas (N₂/Ar) to exclude moisture .
  • Catalytic Additives : Introduction of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the methyl group .
  • Alternative Solvents : Switching from THF to dichloromethane (DCM) reduces side reactions .
  • Continuous Flow Reactors : Improved mixing and temperature control can increase yields by 15–20% compared to batch methods .

Q. What strategies are employed to resolve contradictions in reported bioactivity data across different enzymatic assays?

  • Methodological Answer : Discrepancies in IC₅₀ values or selectivity may stem from:
  • Assay Variability : Standardizing buffer pH (e.g., Tris-HCl vs. phosphate) and substrate concentrations across labs .
  • Orthogonal Validation : Cross-testing with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding kinetics .
  • Structural Analogs : Comparing activity against analogs (e.g., fluorinated vs. non-fluorinated derivatives) clarifies the role of the fluorosulfonyl group .

Q. What advanced techniques are used to study the compound's binding kinetics with fibroblast activation protein (FAP)?

  • Methodological Answer : Mechanistic studies employ:
  • X-ray Crystallography : Co-crystallization of the compound with FAP reveals binding modes and critical interactions (e.g., hydrogen bonds with Ser624 or hydrophobic contacts with Tyr656) .
  • Molecular Dynamics Simulations : Simulations (50–100 ns trajectories) predict stability of the enzyme-inhibitor complex and identify residues contributing to selectivity .
  • Isotopic Labeling : ¹⁹F NMR tracks conformational changes in FAP upon inhibitor binding .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer : Stability discrepancies are resolved through:
  • pH-Dependent Degradation Studies : HPLC monitoring of degradation products at pH 2–12 identifies cleavage points (e.g., benzyl ester hydrolysis at pH >10) .
  • Accelerated Stability Testing : Storage at 40°C/75% RH for 4 weeks reveals decomposition pathways (e.g., fluorosulfonyl group hydrolysis) .

Structural and Functional Comparisons

Q. How does the fluorosulfonyl group influence bioactivity compared to non-fluorinated analogs?

  • Methodological Answer : The fluorosulfonyl moiety enhances:
  • Electrophilicity : Increases reactivity with nucleophilic enzyme residues (e.g., FAP’s catalytic serine) .
  • Metabolic Stability : Reduces oxidative degradation in liver microsomes compared to hydroxyl or methyl sulfonate analogs .
    Comparative
AnalogFAP IC₅₀ (nM)Metabolic Half-life (h)
Fluorosulfonyl derivative12 ± 26.8 ± 0.5
Methyl sulfonate45 ± 52.3 ± 0.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.